N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a triazole ring, a sulfanyl group, and a hydrazide moiety, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. The process begins with the preparation of the hydrazide precursor, followed by the introduction of the triazole ring and the sulfanyl group. The final step involves the condensation of the hydrazide with the aldehyde to form the desired compound. Reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acetic acid or hydrochloric acid to facilitate the reactions .
Chemical Reactions Analysis
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Scientific Research Applications
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The triazole ring and the hydrazide moiety are known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to receptors or other cellular components .
Comparison with Similar Compounds
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other similar compounds, such as:
N,N′-disulfanediyl-bis(N′-((E)-benzylidene)acetohydrazide): This compound features a similar hydrazide structure but with different substituents, leading to distinct chemical properties and applications.
N,N′-bis[(E)-(1-pyridyl)methylidene]-1,3-propanediamine: Another related compound with a hydrazide moiety
Properties
Molecular Formula |
C26H25N5O3S |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H25N5O3S/c1-18-12-14-19(15-13-18)25-29-30-26(31(25)21-9-5-4-6-10-21)35-17-23(32)28-27-16-20-8-7-11-22(33-2)24(20)34-3/h4-16H,17H2,1-3H3,(H,28,32)/b27-16+ |
InChI Key |
FFKGRAJGBJBWBO-JVWAILMASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C(=CC=C4)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C(=CC=C4)OC)OC |
Origin of Product |
United States |
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